molecular formula C7H11BrO2 B1313461 6-Bromo-1,4-dioxaspiro[4.4]nonane CAS No. 82235-82-3

6-Bromo-1,4-dioxaspiro[4.4]nonane

Cat. No.: B1313461
CAS No.: 82235-82-3
M. Wt: 207.06 g/mol
InChI Key: DXVRAPHFXNUTFE-UHFFFAOYSA-N
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Description

“6-Bromo-1,4-dioxaspiro[4.4]nonane” is a chemical compound with the molecular formula C7H11BrO2 . It has a molecular weight of 207.07 . The compound is also known by its CAS number 82235-82-3 .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a spiro[4.4]nonane core, which is a type of spirocyclic compound . The compound also contains a bromine atom, which is indicated by the “bromo” prefix in its name .


Physical And Chemical Properties Analysis

The compound has a boiling point of 95-100 °C (at a pressure of 15 Torr) and a predicted density of 1.54±0.1 g/cm3 . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

6-Bromo-1,4-dioxaspiro[4.4]nonane is an integral compound in the synthesis of multifunctional triazole-containing spiro dilactones. Ghochikyan et al. (2016) demonstrated its role in the efficient preparation of 3-Bromomethyl-2,8-dioxaspiro[4.4]nonane-1,6-diones from 3-ethoxycarbonyltetrahydrofuran-2-ones. The bromomethyl group is convertible to an azidomethyl group, which, through a click reaction with alkynes, yields triazole-containing spiro dilactones almost quantitatively (Ghochikyan et al., 2016).

Biological and Pheromone Studies

Spiroacetals like this compound are found widely in nature, particularly in insect secretions. Francke and Kitching (2001) noted its prevalence among volatile, less polar constituents of insect secretions, with significant roles as insect pheromones. For instance, chalcogran, a variant of this compound, is a key component of the male-produced aggregation pheromone of the spruce bark beetle (Francke & Kitching, 2001).

Spiroketalization and Organic Synthesis

Sridharan et al. (2011) described the efficient synthesis of 5,5-spiroketals, including 1,6-dioxaspiro[4.4]nonane derivatives, using a method that involves epoxide opening and oxa-Michael spiroketalization sequence. This methodology facilitates the direct synthesis of important compounds like chalcogran, a beetle pheromone (Sridharan et al., 2011).

Chemical Shifts and Torsional Strain Analysis

Guerrero-Alvarez and Ariza-Castolo (2007) analyzed the relationship between NMR chemical shifts and the dihedral energies of 1,4-dioxaspiro[4.4]nonane, among other spiroacetals. Their findings contribute to understanding the structural and chemical properties of these compounds, offering insights into their behavior in various chemical environments (Guerrero-Alvarez & Ariza-Castolo, 2007).

Mechanism of Action

Target of Action

The primary targets of 6-Bromo-1,4-dioxaspiro[4This compound is a derivative of 1,6-dioxaspiro[4.4]nonane, a class of compounds known for their broad spectrum of biological activity . 4]nonane remain to be elucidated.

Mode of Action

The mode of action of 6-Bromo-1,4-dioxaspiro[4It is known that bromination of 1,6-dioxaspiro[44]nonanes proceeds at the 4 and 9 positions of the spiran ring . This suggests that the bromine atom may play a crucial role in the compound’s interaction with its targets.

Pharmacokinetics

The pharmacokinetic properties of 6-Bromo-1,4-dioxaspiro[4The compound has a molecular weight of 207.07 and a predicted density of 1.54±0.1 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Biochemical Analysis

Biochemical Properties

6-Bromo-1,4-dioxaspiro[4.4]nonane plays a significant role in biochemical reactions, particularly due to its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in oxidative and reductive processes. For instance, it can act as a substrate for certain oxidoreductases, leading to the formation of reactive intermediates that can further participate in biochemical pathways. Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are often mediated by the bromine atom and the spiroketal moiety, which can form hydrogen bonds and van der Waals interactions with amino acid residues in the active sites of enzymes and proteins .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in the upregulation or downregulation of target genes. In terms of cellular metabolism, this compound can alter the activity of metabolic enzymes, leading to changes in the levels of metabolites and the overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to biomolecules, such as enzymes and receptors, through specific interactions. The bromine atom in this compound can form halogen bonds with electron-rich regions of biomolecules, while the spiroketal structure can engage in hydrogen bonding and hydrophobic interactions. These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the target enzyme. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. This modulation can result in changes in the transcriptional activity of specific genes, thereby affecting cellular processes and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Exposure to extreme conditions, such as high temperatures or strong acids, can lead to the breakdown of this compound into smaller fragments. Long-term studies have shown that the effects of this compound on cellular function can persist over time, with sustained changes in cell signaling pathways, gene expression, and metabolic activity observed in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing cell proliferation and differentiation. At higher doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage. These findings highlight the importance of determining the optimal dosage for achieving desired effects while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo oxidative and reductive reactions catalyzed by enzymes such as cytochrome P450 oxidases and reductases. These reactions can lead to the formation of metabolites that can further participate in biochemical pathways. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and the overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting sequences or modifications. The localization of this compound can affect its activity and function, as it can interact with different biomolecules in distinct cellular environments. For example, nuclear localization of this compound can enhance its interactions with transcription factors, while mitochondrial localization can influence its effects on cellular metabolism .

Properties

IUPAC Name

9-bromo-1,4-dioxaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c8-6-2-1-3-7(6)9-4-5-10-7/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVRAPHFXNUTFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)OCCO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40513462
Record name 6-Bromo-1,4-dioxaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82235-82-3
Record name 6-Bromo-1,4-dioxaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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